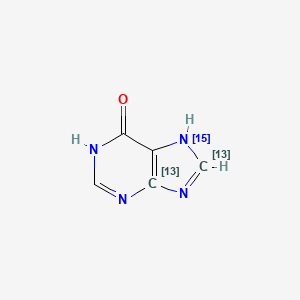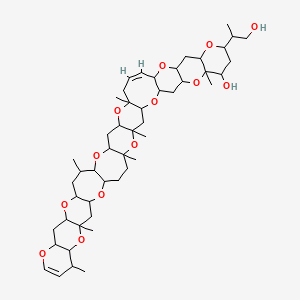
BMS-795311
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Scientific Research Applications
Biodegradable Metals in Medical Applications : Biodegradable metals (BMs) like magnesium-based alloys have been increasingly used in medical applications due to their degradable properties. These BMs are explored for their potential in various medical devices, highlighting the importance of developing materials with controllable degradation rates and biocompatibility (Witte, 2018).
Innovation in Precision Medicine : New technologies, including biodegradable materials (BMs), are significantly impacting healthcare and the advent of precision medicine. This advancement enhances understanding of disease pathogenesis and improves diagnostics and treatment options, demonstrating the potential of innovative materials like BMs in medical applications (Seyhan & Carini, 2019).
Resistance Analysis of Hepatitis C Virus Inhibitors : While not directly related to BMS-795311, research on BMS-790052, a potent hepatitis C virus (HCV) inhibitor, provides insights into the development of antiviral drugs and the challenges of resistance in viral treatment. This is relevant for understanding the broader context of drug development in which this compound might be situated (Fridell et al., 2010).
Digital Business Models in Healthcare : Although not directly related to this compound, the evolution of digital business models (BMs) in industries like healthcare underscores the importance of technological integration in medical research and applications. This suggests a changing landscape in how medical research, including drug development, is approached and managed (Perelygina et al., 2022).
Bioinspired Materials in Environmental Applications : Bioinspired materials (BMs) are gaining attention for their potential in environmental applications, including carbon capture and storage. These materials are synthesized to mimic natural materials and show properties like flexibility, tunability, and stability. This research area highlights the innovative use of materials in various applications, which may indirectly relate to the development and application of compounds like this compound (Kumar & Kim, 2016).
properties
Molecular Formula |
C34H23F10NO3 |
|---|---|
Molecular Weight |
683.54603 |
Appearance |
Solid powder |
synonyms |
BMS-795311; BMS 795311; BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Benzyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate](/img/structure/B1149837.png)
![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)


![4-[5-(4-Fluorophenyl)-5-hydroxy-4-phenyl-2-(phenylcarbamoyl)-1-propan-2-yl-3,10-dioxa-6-azatricyclo[4.4.0.02,4]decan-9-yl]-3-hydroxybutanoic acid](/img/structure/B1149849.png)

